molecular formula C23H22N4O2S2 B2986801 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207006-86-7

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2986801
CAS RN: 1207006-86-7
M. Wt: 450.58
InChI Key: GCYRDCWHYRWXBW-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2S2 and its molecular weight is 450.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research into thiazole derivatives, such as those related to the compound of interest, has shown promise in anticancer applications. For example, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including those with substituted thio acetamide groups, have demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549) with minimal effects on non-tumorigenic cell lines (NIH/3T3). This suggests a potential for developing selective anticancer agents from this chemical class (Evren et al., 2019).

Receptor Antagonism

The compound and its analogs have been explored for their role as selective antagonists for human adenosine A3 receptors. Derivatives featuring a methoxy group and various acyl substitutions demonstrated significant increases in binding affinity and selectivity, highlighting the potential for developing targeted receptor antagonists (Jung et al., 2004).

Synthesis Methodologies

The chemical's structural framework has facilitated the development of diverse heterocyclic compounds through innovative synthetic methodologies. One study detailed the conversion of [heteroaryl(hydroxy)methyl]phosphonates into various heterocyclic compounds, demonstrating the versatility of this chemical scaffold in synthesizing pharmacologically relevant molecules (Drescher et al., 1991).

Antimicrobial and Antioxidant Activities

Further exploration of thiazole derivatives has revealed their antimicrobial and antioxidant potentials. Novel thiazole derivatives synthesized from the core structure have shown significant antibacterial and antifungal activities, positioning them as candidates for developing new antimicrobial agents (Gullapelli et al., 2014). Additionally, the antioxidant properties of these compounds have been validated through molecular docking studies, underscoring their potential as therapeutic agents in oxidative stress-related conditions (Hossan, 2020).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2/c1-15-6-4-5-7-19(15)27-20(17-8-10-18(29-3)11-9-17)12-24-23(27)31-14-21(28)26-22-25-16(2)13-30-22/h4-13H,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYRDCWHYRWXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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